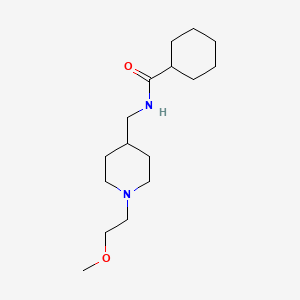
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Methodologies
"N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" and related compounds have been characterized using advanced analytical techniques. For instance, De Paoli et al. (2013) detailed the analytical profiles of psychoactive arylcyclohexylamines, emphasizing the development of robust methods for qualitative and quantitative analysis in biological matrices using liquid chromatography and mass spectrometry. This research underscores the compound's relevance in forensic and clinical toxicology for detecting psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Receptor Interaction Studies
Research on "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" derivatives has contributed significantly to understanding receptor interactions, particularly in neuroscience. For example, the study by Craven, Grahame-Smith, and Newberry (1994) on WAY-100635 and GR127935 highlighted their effects on serotonin-containing neurons, offering insights into the mechanisms of serotonin receptors and their potential therapeutic implications (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Chemical Modification
The versatility of "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" is evident in its use as a precursor or template for synthesizing new chemical entities with potential pharmacological activities. For example, Abate et al. (2011) explored analogues of σ receptor ligand PB28, modifying the compound to decrease its lipophilicity for potential use as positron emission tomography radiotracers. This research illustrates the compound's utility in developing diagnostic tools for oncology (Abate, Niso, Lacivita, Mosier, Toscano, & Perrone, 2011).
Pharmacological Applications
The pharmacological profiles of "N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide" derivatives, such as their roles as receptor antagonists or agonists, have been studied extensively. For instance, Forster et al. (1995) described WAY-100635 as a selective silent 5-HT1A receptor antagonist, highlighting its potential as a standard antagonist in further studies of 5-HT1A receptor function (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-20-12-11-18-9-7-14(8-10-18)13-17-16(19)15-5-3-2-4-6-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUAHUXMEVYIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}ethanone](/img/structure/B2429495.png)
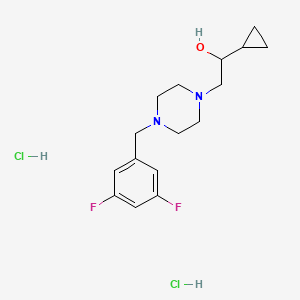
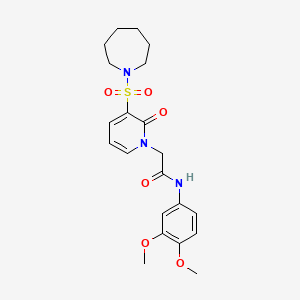
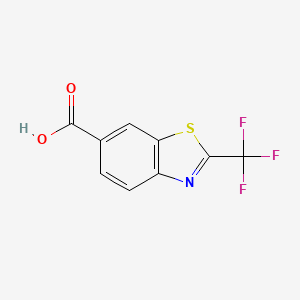
![2-[(2-Methylpyrazol-3-yl)amino]acetic acid](/img/structure/B2429499.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-carboxamide](/img/structure/B2429503.png)
![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)
![N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2429506.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2429508.png)
![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
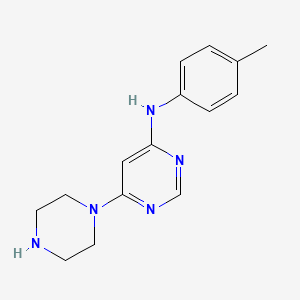
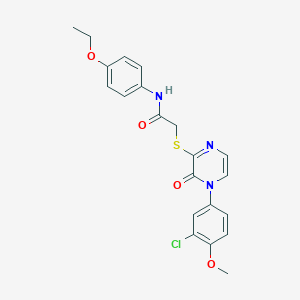
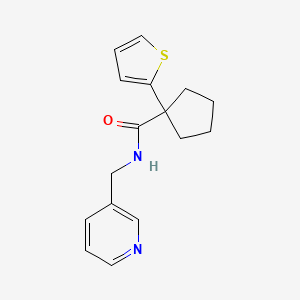
![(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2429518.png)